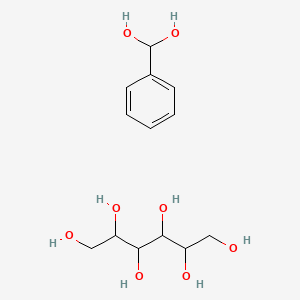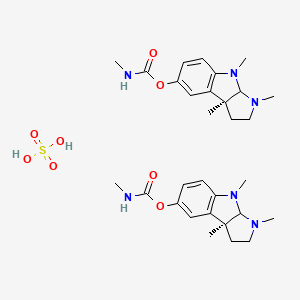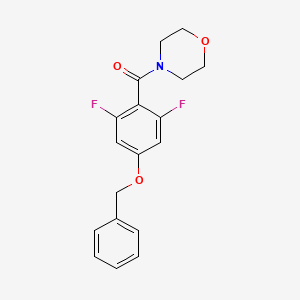
Dibenzylidenesorbitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzylidenesorbitol is a low-molecular-weight gelator known for its ability to form supramolecular gels. It has been widely studied and utilized for over a century due to its unique self-assembling properties. The compound is derived from D-sorbitol and benzaldehyde, forming a butterfly-like structure where the benzylidene groups act as wings and the sorbitol backbone as the body .
準備方法
Dibenzylidenesorbitol can be synthesized through a condensation reaction between D-sorbitol and benzaldehyde. The reaction typically involves acid catalysis, where two equivalents of benzaldehyde react with D-sorbitol to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
化学反応の分析
Dibenzylidenesorbitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of nitro groups to form amines.
Substitution: Substitution reactions can occur, leading to the formation of derivatives such as DBS-amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Dibenzylidenesorbitol has a wide range of scientific research applications:
Chemistry: Used as a gelator in supramolecular chemistry to create self-assembling networks.
Biology: Employed in tissue engineering and as a scaffold for cell growth.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in personal care products, polymer nucleation, and clarification, as well as in the production of dental composites and liquid crystalline materials
作用機序
The mechanism of action of dibenzylidenesorbitol involves its ability to self-assemble into sample-spanning networks in various solvents. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The benzylidene groups and sorbitol backbone play crucial roles in molecular recognition and gelation .
類似化合物との比較
Dibenzylidenesorbitol is unique among low-molecular-weight gelators due to its versatile self-assembling properties and wide range of applications. Similar compounds include:
1,32,4-Dibenzylidene-D-sorbitol: A derivative with similar gelation properties.
1,32,4-Di(3,4-dimethylbenzylidene) sorbitol: Another derivative used in polymer matrices
These compounds share the ability to form supramolecular gels but differ in their specific applications and structural properties.
特性
CAS番号 |
54365-47-8 |
|---|---|
分子式 |
C13H22O8 |
分子量 |
306.31 g/mol |
IUPAC名 |
hexane-1,2,3,4,5,6-hexol;phenylmethanediol |
InChI |
InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2 |
InChIキー |
KZAXZLXYAYCVLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)

![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)




![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)

![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)
